N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide
CAS No.: 1820710-63-1
Cat. No.: VC8016486
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4
* For research use only. Not for human or veterinary use.
![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide - 1820710-63-1](/images/structure/VC8016486.png)
Specification
CAS No. | 1820710-63-1 |
---|---|
Molecular Formula | C17H15N3O2S |
Molecular Weight | 325.4 |
IUPAC Name | N,N-bis[(2-cyanophenyl)methyl]methanesulfonamide |
Standard InChI | InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-8-4-2-6-14(16)10-18)13-17-9-5-3-7-15(17)11-19/h2-9H,12-13H2,1H3 |
Standard InChI Key | GODFJGKLLRNGCX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N |
Canonical SMILES | CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide belongs to the sulfonamide class, featuring a central methane sulfonamide group () modified with two benzyl-type substituents. Each substituent consists of a phenyl ring substituted with a cyano group at the ortho-position. Key molecular parameters include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1820710-63-1 | |
Molecular Formula | ||
Molecular Weight | 325.4 g/mol | |
Density | Not reported | |
Melting/Boiling Points | Not reported |
The absence of reported physical properties like density or melting point underscores the need for further experimental characterization .
Structural Analysis
Synthesis and Reaction Pathways
Inferred Synthesis Strategy
While no direct synthesis protocol for N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide is documented, analogous sulfonamide syntheses suggest plausible routes. For example, N-methyl methanesulfonamide is synthesized via nucleophilic substitution between methylamine and methanesulfonyl chloride in ethanol . Extending this approach, the target compound could be prepared by reacting bis-((2-cyanophenyl)methyl)amine with methanesulfonyl chloride under similar conditions:
Reaction optimization would require careful control of stoichiometry, temperature, and solvent choice to minimize side reactions. Purification via chromatography or recrystallization might be necessary given the compound’s likely oily consistency .
Challenges in Synthesis
The steric hindrance imposed by the two bulky (2-cyanophenyl)methyl groups could slow the reaction kinetics, necessitating elevated temperatures or catalytic agents. Additionally, the electron-withdrawing cyano groups may reduce the nucleophilicity of the amine, further complicating the synthesis. These factors highlight the need for methodical optimization in future studies .
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